Ortho-Methyl Benzamide vs. Unsubstituted Benzamide: Conformational and Steric Differentiation
The ortho-methyl substitution (2-methylbenzamide) in the target compound introduces a steric hindrance that restricts rotation of the benzamide carbonyl relative to the unsubstituted benzamide analog N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide. This conformational restriction is hypothesized to alter the presentation of the amide hydrogen-bond donor/acceptor pair to the target protein binding pocket. In related RORγt modulator series, the presence and position of the methyl group on the benzamide ring have been shown to shift functional activity between inverse agonism and agonism, underscoring the critical role of this substitution [1].
Comparator: unsubstituted benzamide
| Evidence Dimension | Ortho-methyl substitution effect on benzamide conformation |
|---|---|
| Target Compound Data | Ortho-methyl substitution (2-methylbenzamide) present |
| Comparator Or Baseline | Unsubstituted benzamide analog (N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide) |
| Quantified Difference | No direct quantitative data available for this specific pair; class-level SAR indicates ortho-substitution alters RORγt modulator functional activity (agonist vs. inverse agonist) based on analogous benzamide series. |
| Conditions | Class-level inference drawn from published RORγt benzamide modulator SAR literature |
Why This Matters
The ortho-methyl group provides a steric handle that differentiates conformational behavior, making this compound a preferred choice for probing the role of benzamide geometry in target engagement.
- [1] Fouda, A. et al. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. J. Med. Chem. 2023, 66, 7355–7373. View Source
